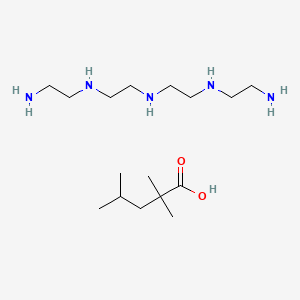
3-Quinolinecarboxamide, 1,2-dihydro-4-hydroxy-N-(1-methylethyl)-2-oxo-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
BRN 4319535 is a chemical compound with a unique structure and properties that make it valuable in various scientific and industrial applications. It is known for its stability and reactivity under specific conditions, which allows it to be used in a wide range of chemical reactions and processes.
Vorbereitungsmethoden
The synthesis of BRN 4319535 involves several steps, each requiring specific reagents and conditions. One common synthetic route includes the reaction of precursor compounds under controlled temperatures and pressures to yield the desired product. Industrial production methods often involve large-scale reactions in specialized reactors, ensuring high purity and yield of the compound.
Analyse Chemischer Reaktionen
BRN 4319535 undergoes various types of chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents used in these reactions include strong oxidizing agents, reducing agents, and nucleophiles. The major products formed from these reactions depend on the specific conditions and reagents used, but they often include derivatives of the original compound with modified functional groups.
Wissenschaftliche Forschungsanwendungen
BRN 4319535 has a wide range of applications in scientific research. In chemistry, it is used as a reagent in the synthesis of complex molecules. In biology, it is used in studies involving enzyme interactions and metabolic pathways. In medicine, it has potential applications in drug development and therapeutic treatments. In industry, it is used in the production of various materials and chemicals.
Wirkmechanismus
The mechanism of action of BRN 4319535 involves its interaction with specific molecular targets and pathways. It can bind to certain enzymes or receptors, altering their activity and leading to various biochemical effects. The exact pathways involved depend on the specific application and context in which the compound is used.
Vergleich Mit ähnlichen Verbindungen
BRN 4319535 can be compared to other similar compounds in terms of its structure and reactivity. Similar compounds include those with analogous functional groups or structural motifs. BRN 4319535 is unique in its specific reactivity and stability under certain conditions, making it particularly valuable for specific applications.
Eigenschaften
CAS-Nummer |
128366-04-1 |
|---|---|
Molekularformel |
C13H14N2O3 |
Molekulargewicht |
246.26 g/mol |
IUPAC-Name |
4-hydroxy-2-oxo-N-propan-2-yl-1H-quinoline-3-carboxamide |
InChI |
InChI=1S/C13H14N2O3/c1-7(2)14-12(17)10-11(16)8-5-3-4-6-9(8)15-13(10)18/h3-7H,1-2H3,(H,14,17)(H2,15,16,18) |
InChI-Schlüssel |
NDBCQYVVMLIKRI-UHFFFAOYSA-N |
Kanonische SMILES |
CC(C)NC(=O)C1=C(C2=CC=CC=C2NC1=O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



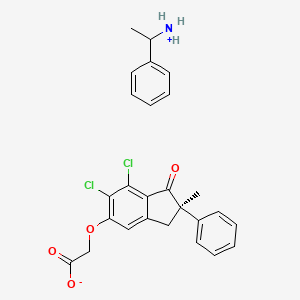

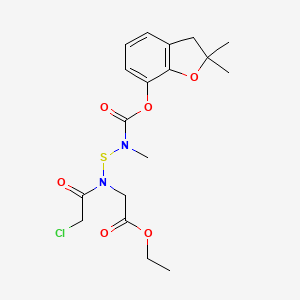
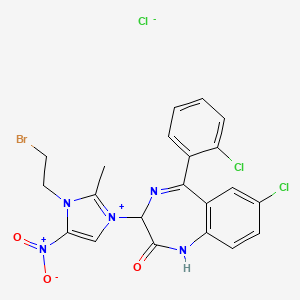


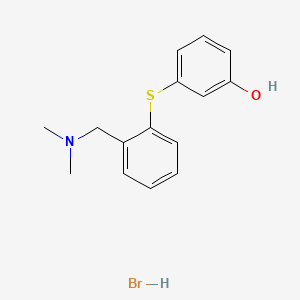
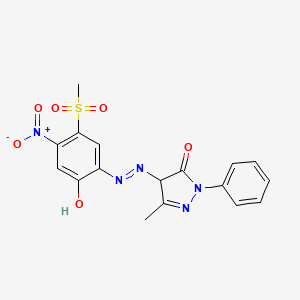
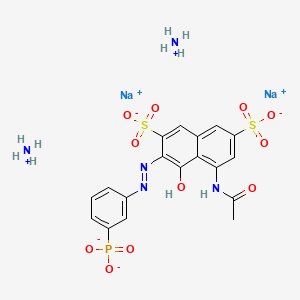
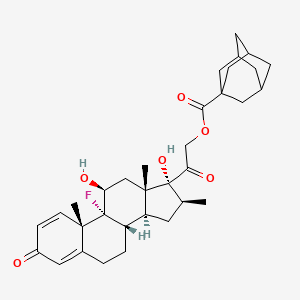
![3-[2-[(2-methoxyphenoxy)methyl]-1,3-thiazolidin-3-yl]-3-oxo-N-(pyridin-4-ylmethyl)propanamide;hydrochloride](/img/structure/B12720155.png)

